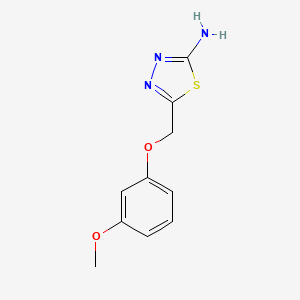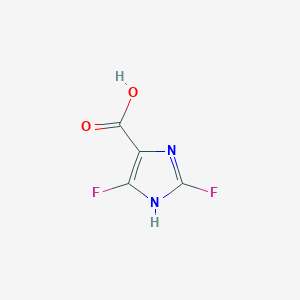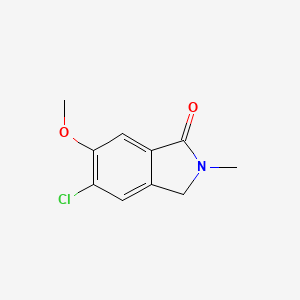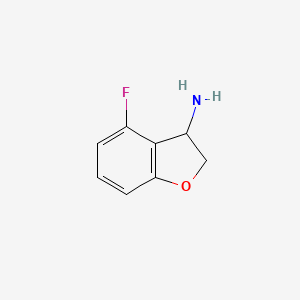
3H-Pyrazole-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C5H4N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability and is often used as a building block in organic synthesis and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3H-Pyrazole-3,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate in water at temperatures between 70°C and 90°C. The reaction yields white crystalline this compound with a melting point of 257-258°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving crystallization and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrazole derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole compounds.
Applications De Recherche Scientifique
3H-Pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions
Mécanisme D'action
The mechanism of action of 3H-Pyrazole-3,5-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological effects. The specific pathways and targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 3,5-Pyridinedicarboxylic acid
- 2,5-Pyrazinedicarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 2,5-Thiophenedicarboxylic acid
Comparison: 3H-Pyrazole-3,5-dicarboxylic acid is unique due to its specific structure and the presence of two carboxylic acid groups at the 3 and 5 positions of the pyrazole ring. This configuration allows it to form stable complexes with metal ions, making it particularly useful in coordination chemistry and the synthesis of MOFs. Compared to similar compounds, it offers distinct reactivity and stability, which can be advantageous in various applications .
Propriétés
Numéro CAS |
85908-17-4 |
|---|---|
Formule moléculaire |
C5H4N2O4 |
Poids moléculaire |
156.10 g/mol |
Nom IUPAC |
3H-pyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1-2H,(H,8,9)(H,10,11) |
Clé InChI |
LQDYZRTWTUKSDI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NC1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


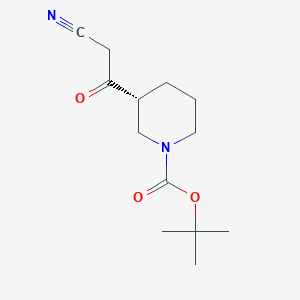
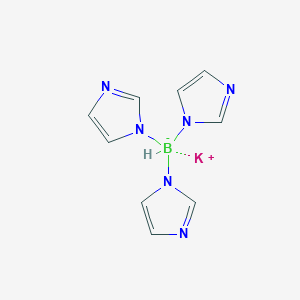
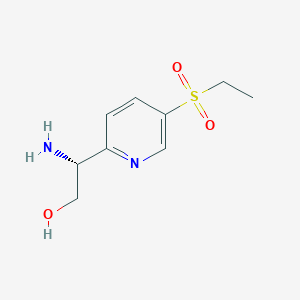


![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)
![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
![Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B11763124.png)
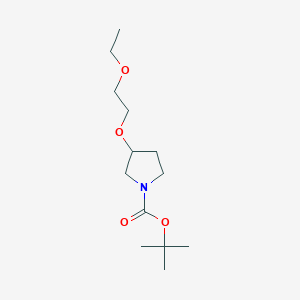
![2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid](/img/structure/B11763135.png)
